molecular formula C17H29ClN2O4 B13804166 N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-propoxybenzamide hydrochloride CAS No. 78128-69-5

N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-propoxybenzamide hydrochloride

Cat. No.: B13804166
CAS No.: 78128-69-5
M. Wt: 360.9 g/mol
InChI Key: KJBDRVPNJCNKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE is a chemical compound with the molecular formula C17H29ClN2O4. It has an average mass of 360.876 Da and a monoisotopic mass of 360.181580 Da . This compound is known for its unique structure, which includes hydroxyethyl and propoxybenzoyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE typically involves the reaction of 2-hydroxyethylamine with 3-(2-propoxybenzoylamino)propyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or potassium cyanide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE involves its interaction with specific molecular targets and pathways. The hydroxyethyl and propoxybenzoyl groups allow the compound to bind to proteins and enzymes, modulating their activities. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE stands out due to its unique combination of hydroxyethyl and propoxybenzoyl groups, which provide it with distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

78128-69-5

Molecular Formula

C17H29ClN2O4

Molecular Weight

360.9 g/mol

IUPAC Name

bis(2-hydroxyethyl)-[3-[(2-propoxybenzoyl)amino]propyl]azanium;chloride

InChI

InChI=1S/C17H28N2O4.ClH/c1-2-14-23-16-7-4-3-6-15(16)17(22)18-8-5-9-19(10-12-20)11-13-21;/h3-4,6-7,20-21H,2,5,8-14H2,1H3,(H,18,22);1H

InChI Key

KJBDRVPNJCNKGW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NCCC[NH+](CCO)CCO.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.